2,2,2-trifluoroethyl N-ethylcarbamate
Overview
Description
2,2,2-Trifluoroethyl N-ethylcarbamate is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 g/mol. It is known for its unique properties due to the presence of trifluoromethyl groups, which significantly influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethanol with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2,2-trifluoroethyl N-ethylcarbamate involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The process is designed to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl N-ethylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-ethylcarbamate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl N-ethylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity and stability, making it effective in various applications.
Comparison with Similar Compounds
Ethyl carbamate
Methyl carbamate
Propyl carbamate
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Properties
IUPAC Name |
2,2,2-trifluoroethyl N-ethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQSNLPSNYTOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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